molecular formula C11H23NO2 B13006901 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

Cat. No.: B13006901
M. Wt: 201.31 g/mol
InChI Key: UQCHGXAOTLPNOI-UHFFFAOYSA-N
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Description

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is a chiral amino alcohol featuring a tetrahydro-2H-pyran-4-yl substituent. This compound is structurally characterized by a pentanol backbone with a secondary amine group linked to a saturated oxygen-containing heterocycle. Its synthesis likely involves reductive amination or multi-step reactions, as inferred from analogous compounds (e.g., ).

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-methyl-2-(oxan-4-ylamino)pentan-1-ol

InChI

InChI=1S/C11H23NO2/c1-9(2)7-11(8-13)12-10-3-5-14-6-4-10/h9-13H,3-8H2,1-2H3

InChI Key

UQCHGXAOTLPNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydropyran-4-ylmethanol (Key Intermediate)

  • Starting from 4-methylenetetrahydropyran, a hydroboration-oxidation reaction is employed.
  • Procedure: 4-methylenetetrahydropyran is added dropwise under argon at -78 °C to a solution of 9-borabicyclo[3.3.1]nonane in tetrahydrofuran (THF).
  • The mixture is stirred at 0 °C for 3 hours, then treated with water, sodium hydroxide, and hydrogen peroxide to oxidize the borane intermediate to the alcohol.
  • The product is extracted, dried, and purified by silica gel chromatography to yield tetrahydropyran-4-ylmethanol.
Step Reagents/Conditions Yield/Notes
Hydroboration 9-BBN in THF, -78 °C to 0 °C, argon atmosphere Controlled addition, 3 h stirring
Oxidation H2O, NaOH (3M), H2O2, temp < 40 °C Slow addition to control exotherm
Purification Silica gel chromatography (ethyl acetate-hexane) Pure tetrahydropyran-4-ylmethanol

Formation of the Amino Alcohol Backbone

Amination of 4-Methylpentan-1-ol Derivative

  • The amino group is introduced by nucleophilic substitution or reductive amination involving the tetrahydropyran-4-ylamine and a suitable pentan-1-ol derivative.
  • The pentanol backbone can be synthesized or obtained as 4-methylpentan-1-ol or its protected derivatives.
  • Reductive amination is a common approach where the aldehyde or ketone form of the pentanol derivative reacts with tetrahydropyran-4-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).

Alternative Coupling via Amide or Carbamate Intermediates

  • Activation of carboxylic acid derivatives of tetrahydropyran-4-carboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in solvents like N,N-dimethylformamide (DMF).
  • Subsequent reaction with amino alcohols to form amide or carbamate linkages, which can be reduced to the target amino alcohol.
Step Reagents/Conditions Notes
Coupling EDC·HCl, HOBt, triethylamine, DMF, 10-35 °C Efficient activation of acid
Amination Reaction with amino alcohol or amine Room temperature, overnight stirring
Reduction If needed, catalytic hydrogenation or hydride reagents To convert amide to amine if applicable

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Hydroboration-Oxidation 9-BBN, THF, NaOH, H2O2, 0 °C to RT Tetrahydropyran-4-ylmethanol
2 Reductive Amination Tetrahydropyran-4-ylamine, 4-methylpentanal, NaBH3CN or H2/Pt Formation of amino alcohol linkage
3 Purification Chromatography or crystallization Pure this compound

Research Findings and Optimization Notes

  • The hydroboration-oxidation step is critical for obtaining the tetrahydropyran alcohol intermediate in high purity and yield. Strict temperature control and inert atmosphere prevent side reactions.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions; mild reducing agents and controlled pH favor selective amine formation.
  • Use of coupling agents like EDC·HCl and HOBt in DMF allows efficient amide bond formation when alternative synthetic routes are pursued, with subsequent reduction steps if necessary.
  • Solvent choice (THF, DMF) and temperature control (0–40 °C) are important for reaction efficiency and product stability.
  • Purification by silica gel chromatography using ethyl acetate-hexane mixtures is effective for isolating intermediates and final products.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Reference
Hydroboration-Oxidation 9-BBN, THF, NaOH, H2O2, 0 °C to RT Inert atmosphere, temp control
Reductive Amination Tetrahydropyran-4-ylamine, aldehyde, NaBH3CN or H2/Pt Mild reducing agent, pH control
Amide Coupling (Alternative) EDC·HCl, HOBt, triethylamine, DMF, RT Efficient activation, overnight
Purification Silica gel chromatography (ethyl acetate-hexane) Solvent ratio optimization

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound has been investigated for its role as a potential drug candidate, particularly in the development of inhibitors targeting specific pathways in cancer treatment. For instance, research indicates that derivatives of tetrahydropyran compounds can enhance solubility and bioavailability of drugs, which is crucial for effective therapeutic action against cancer cells. The modification of lead compounds to include tetrahydropyran moieties has shown promise in improving their pharmacokinetic properties .

2. Anticancer Activity:
Studies have demonstrated that compounds similar to 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol exhibit selective cytotoxicity against various cancer cell lines. The incorporation of tetrahydropyran groups can enhance the efficacy of anticancer agents by improving their interaction with biological targets .

Biochemical Applications

1. Enzyme Inhibition:
The compound's structural features allow it to act as an enzyme inhibitor, particularly in pathways involving kinases. Research has shown that modifications to the tetrahydropyran structure can lead to selective inhibition of kinases involved in cancer proliferation, making it a valuable scaffold for drug design .

2. Solubility Enhancement:
One significant challenge in drug formulation is the solubility of active pharmaceutical ingredients. The incorporation of tetrahydropyran moieties has been shown to improve the solubility profiles of various drugs, facilitating better absorption and bioavailability .

Case Studies

Case Study 1: RAF709 Development
A notable case study involves the development of RAF709, a selective RAF inhibitor that incorporates tetrahydropyran derivatives. This compound was designed to maintain a balance between solubility and cellular activity against KRAS mutant tumors. The modification led to improved solubility and efficacy in xenograft models, showcasing the potential of tetrahydropyran-containing compounds in targeted cancer therapies .

Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer efficacy of tetrahydropyran-based compounds against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis induction, highlighting their therapeutic potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent Group Molecular Weight TPSA (Ų) Log S (Solubility) Key Features
4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol Tetrahydro-2H-pyran-4-yl ~215.3 (calculated) ~50 ~-1.5 (estimated) Oxygen heterocycle enhances polarity and hydrogen bonding.
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol (CAS 1248431-23-3) 4-Methylcyclohexyl 215.34 50 -2.1 (estimated) Hydrophobic cyclohexyl group reduces solubility.
4-Methyl-2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pentan-1-ol (CAS 1250178-54-1) (1-Methyl-1H-pyrazol-4-yl)methyl 211.31 70 -1.8 Aromatic pyrazole increases TPSA and potential bioactivity.
Tetrahydropyran-4-methanol (CAS 14774-37-9) Hydroxymethyl-tetrahydro-2H-pyran 116.16 40 0.54 Simplified analog with high solubility.

Notes:

  • The tetrahydro-2H-pyran group in the target compound introduces polarity and moderate solubility compared to cyclohexyl analogs.
  • Pyrazole-containing analogs exhibit higher topological polar surface area (TPSA), suggesting improved bioavailability or binding affinity.

Research Findings

Substituent Impact on Solubility : Oxygen-containing heterocycles (e.g., tetrahydro-2H-pyran) improve aqueous solubility compared to purely aliphatic substituents (e.g., cyclohexyl).

Catalytic Performance: Pyridinyl-substituted amino alcohols in achieved >90% enantiomeric excess in ketone hydrogenation, suggesting that the target compound’s tetrahydro-2H-pyran group may similarly enhance stereoselectivity.

Thermal Stability : Cyclohexyl analogs (melting point ~140°C) exhibit higher thermal stability than pyrazole derivatives, which are typically liquids or low-melting solids.

Biological Activity

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol, also known by its CAS number 1249143-85-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol. It is characterized by a tetrahydropyran moiety which may influence its biological interactions.

Pharmacological Profile

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyran can possess antibacterial properties. For instance, compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antimalarial Potential : The compound's structural analogs have been investigated for their antimalarial properties. Notably, the tetrahydropyran ring has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .
  • Neuroprotective Effects : Some studies have suggested that related compounds may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by acting as antioxidants .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.
  • Disruption of Membrane Integrity : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Antibacterial Activity

A study on the antibacterial properties of tetrahydropyran derivatives demonstrated significant inhibition zones against E. coli and S. aureus when tested in vitro. The results indicated that modifications in the side chains could enhance antibacterial effectiveness .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli14.7
Compound BS. aureus12.0

Antimalarial Screening

In a recent screening for antimalarial activity, a series of tetrahydropyran derivatives were evaluated for their efficacy against various stages of Plasmodium development. One derivative exhibited an IC50 value lower than 1 µM against the asexual blood stage .

CompoundStage TargetedIC50 (µM)
Compound CAsexual Blood Stage<1
Compound DGametocyte Stage10

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